molecular formula C11H10FNO2 B1449430 2-(6-Fluoro-7-methyl-1H-indol-3-yl)acetic acid CAS No. 1019117-53-3

2-(6-Fluoro-7-methyl-1H-indol-3-yl)acetic acid

Cat. No. B1449430
M. Wt: 207.2 g/mol
InChI Key: PPLMJOKWZJKBEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Fluoro-7-methyl-1H-indol-3-yl)acetic acid , also known by its chemical formula C₁₀H₈FNO₂ , is a synthetic compound with interesting pharmacological properties. It belongs to the class of indole derivatives and exhibits a fluorine substitution at the 6-position of the indole ring. The presence of the carboxylic acid group makes it an acidic compound.



Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the fluorine substituent and subsequent acetylation of the indole nitrogen. While I don’t have specific synthetic procedures for this compound, it is typically prepared through organic synthesis routes involving fluorination and carboxylation reactions.



Molecular Structure Analysis

The molecular structure of 2-(6-Fluoro-7-methyl-1H-indol-3-yl)acetic acid consists of the following components:



  • An indole ring system with a methyl group at the 7-position.

  • A carboxylic acid group (acetic acid) attached to the indole nitrogen.

  • A fluorine atom at the 6-position of the indole ring.



Chemical Reactions Analysis

This compound can participate in various chemical reactions, including:



  • Esterification : Reacting with alcohols to form esters.

  • Amidation : Reacting with amines to form amides.

  • Decarboxylation : Under appropriate conditions, the carboxylic acid group can be removed, yielding the corresponding indole derivative.



Physical And Chemical Properties Analysis


  • Physical State : Solid.

  • Melting Point : Varies depending on the crystalline form.

  • Solubility : Soluble in organic solvents (e.g., DMSO, methanol) but sparingly soluble in water.

  • Stability : Store in an inert atmosphere at temperatures between 2°C and 8°C.


Scientific Research Applications

Catalytic Activity and Biological Applications

  • 2-(6-Fluoro-7-methyl-1H-indol-3-yl)acetic acid and its derivatives have been synthesized and evaluated for their catalytic activity. Nickel ferrite nanoparticles have been used in the synthesis of derivatives like 4-aryl benzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one. These compounds exhibit antioxidant and antimicrobial activities, highlighting their potential in various biological applications (Rao et al., 2019).

Synthesis and Application in Organic Chemistry

  • The compound has been used in fluoroacetylation reactions of indoles, demonstrating its utility in organic synthesis. These reactions, performed under catalyst- and additive-free conditions, yield fluoromethyl indol-3-yl ketones. The simplicity and efficiency of this protocol make it valuable for the synthesis of complex organic compounds (Yao et al., 2016).

Crystallography and Molecular Analysis

  • The crystal structure of related compounds like (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate has been analyzed, providing insights into molecular interactions and bonding patterns. This research is crucial for understanding the structural properties of similar compounds and their potential applications in pharmaceuticals and material sciences (Li et al., 2009).

Development of Nitrogen/Sulfur Heterocycles

  • Synthesis of nitrogen and sulfur heterocyclic systems using 2-(6-Fluoro-7-methyl-1H-indol-3-yl)acetic acid derivatives has been explored. These heterocycles, combining indole, triazole, pyridazine, and quinoxaline, have potential applications in pharmaceutical research due to their unique properties (Boraei et al., 2020).

Photophysical Studies

  • Research on the absorption and fluorescence spectra of indole-3-acetic acid and its derivatives, including fluorinated variants, contributes to understanding their photophysical properties. These studies are significant for applications in fluorescence-based analytical techniques and the development of fluorescent probes (Carić et al., 2004).

Metabolic Oxidation Path Analysis

  • The study of the metabolic oxidation path of related compounds such as 2-(2-(1-naphthoyl)-8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid provides insights into their metabolism and potential pharmaceutical applications (Risch et al., 2015).

Synthesis of Indoloketopiperazines

  • The synthesis of indoloketopiperazine derivatives using a bifunctional formyl-acid version of the compound demonstrates its versatility in creating novel chemical structures with potential pharmacological applications (Ghandi et al., 2012).

Safety And Hazards


  • Hazard Statements : May cause skin and eye irritation. Handle with care.

  • Precautionary Measures : Avoid inhalation, ingestion, and contact with skin or eyes. Use appropriate protective equipment.


Future Directions

Research on this compound could explore its:



  • Biological Activity : Investigate potential therapeutic applications.

  • Structure-Activity Relationships : Understand how structural modifications affect its properties.

  • Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.


properties

IUPAC Name

2-(6-fluoro-7-methyl-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c1-6-9(12)3-2-8-7(4-10(14)15)5-13-11(6)8/h2-3,5,13H,4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLMJOKWZJKBEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC=C2CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Fluoro-7-methyl-1H-indol-3-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-Fluoro-7-methyl-1H-indol-3-yl)acetic acid
Reactant of Route 2
2-(6-Fluoro-7-methyl-1H-indol-3-yl)acetic acid
Reactant of Route 3
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2-(6-Fluoro-7-methyl-1H-indol-3-yl)acetic acid
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2-(6-Fluoro-7-methyl-1H-indol-3-yl)acetic acid
Reactant of Route 5
2-(6-Fluoro-7-methyl-1H-indol-3-yl)acetic acid
Reactant of Route 6
2-(6-Fluoro-7-methyl-1H-indol-3-yl)acetic acid

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